molecular formula C17H13N3O4 B2976083 2-(3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione CAS No. 2034317-06-9

2-(3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione

Cat. No.: B2976083
CAS No.: 2034317-06-9
M. Wt: 323.308
InChI Key: WRGKVZVBWMHAAD-UHFFFAOYSA-N
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Description

2-(3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione is a complex organic compound featuring a furan ring, an oxadiazole ring, and an isoindoline-1,3-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione typically involves multiple steps:

  • Formation of the Furan-2-yl-1,2,4-oxadiazole Intermediate

      Starting Materials: Furan-2-carboxylic acid, hydrazine hydrate, and a suitable dehydrating agent like phosphorus oxychloride (POCl₃).

      Reaction Conditions: The reaction is carried out under reflux conditions to form the 1,2,4-oxadiazole ring.

  • Alkylation Step

      Starting Materials: The furan-2-yl-1,2,4-oxadiazole intermediate and 1,3-dibromopropane.

      Reaction Conditions: The reaction is typically performed in the presence of a base such as potassium carbonate (K₂CO₃) in an aprotic solvent like dimethylformamide (DMF).

  • Cyclization to Isoindoline-1,3-dione

      Starting Materials: The alkylated intermediate and phthalic anhydride.

      Reaction Conditions: The reaction is conducted under reflux in a suitable solvent like acetic acid to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The furan ring can undergo oxidation reactions, typically using reagents like m-chloroperbenzoic acid (m-CPBA) to form furan epoxides.
  • Reduction

    • The oxadiazole ring can be reduced using hydrogenation conditions with catalysts like palladium on carbon (Pd/C) to yield the corresponding amine.
  • Substitution

    • The isoindoline-1,3-dione moiety can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon, using nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide (H₂O₂).

    Reduction: Hydrogen gas (H₂) with Pd/C.

    Substitution: Amines, alcohols, bases like sodium hydride (NaH).

Major Products

    Oxidation: Furan epoxides.

    Reduction: Amines derived from the oxadiazole ring.

    Substitution: Various substituted isoindoline-1,3-dione derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

Biology

    Drug Development: Investigated for its potential as a pharmacophore in the design of new therapeutic agents.

    Biological Probes: Used in the development of probes for studying biological systems.

Medicine

    Anticancer Agents: Potential use in the development of anticancer drugs due to its ability to interact with biological targets.

    Antimicrobial Agents: Explored for its antimicrobial properties.

Industry

    Materials Science: Used in the synthesis of novel materials with specific electronic or optical properties.

    Polymer Chemistry: Incorporated into polymers to enhance their properties.

Mechanism of Action

The mechanism by which 2-(3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione exerts its effects is largely dependent on its interaction with specific molecular targets. These interactions can include:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Interacting with Receptors: Modulating receptor function to alter cellular signaling pathways.

    DNA Intercalation: Binding to DNA to disrupt replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    2-(3-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione: Similar structure but with a thiophene ring instead of a furan ring.

    2-(3-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione: Contains a pyridine ring, offering different electronic properties.

Uniqueness

    Electronic Properties: The furan ring imparts unique electronic characteristics that can influence the compound’s reactivity and interaction with biological targets.

    Biological Activity: The specific arrangement of functional groups can result in distinct biological activities compared to similar compounds.

This detailed overview provides a comprehensive understanding of 2-(3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2-[3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]propyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O4/c21-16-11-5-1-2-6-12(11)17(22)20(16)9-3-8-14-18-15(19-24-14)13-7-4-10-23-13/h1-2,4-7,10H,3,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRGKVZVBWMHAAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC3=NC(=NO3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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